molecular formula C14H8F4O2 B566836 3-(4-Fluorophenyl)-5-trifluoromethylbenzoic acid CAS No. 1262010-56-9

3-(4-Fluorophenyl)-5-trifluoromethylbenzoic acid

Cat. No.: B566836
CAS No.: 1262010-56-9
M. Wt: 284.21
InChI Key: GXEMQUNYBDUJCM-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-5-trifluoromethylbenzoic acid is an aromatic compound characterized by the presence of fluorine atoms on its phenyl and benzoic acid moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-5-trifluoromethylbenzoic acid typically involves the use of fluorinated reagents and aromatic substitution reactions. One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure consistent quality and yield. The choice of reagents and catalysts, as well as the optimization of reaction conditions, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-5-trifluoromethylbenzoic acid can undergo various chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms to form reduced derivatives.

    Substitution: The replacement of one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

3-(4-Fluorophenyl)-5-trifluoromethylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 3-(4-Fluorophenyl)-5-trifluoromethylbenzoic acid exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as enzyme inhibition or receptor modulation. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorocinnamic acid: Another fluorinated aromatic compound with similar structural features.

    3-(4-Fluorophenyl)propionic acid: Shares the fluorophenyl group but differs in the length of the carbon chain.

Uniqueness

3-(4-Fluorophenyl)-5-trifluoromethylbenzoic acid is unique due to the presence of both fluorine atoms and a trifluoromethyl group, which confer distinct chemical properties such as increased lipophilicity and metabolic stability. These features make it a valuable compound for various applications in research and industry.

Biological Activity

3-(4-Fluorophenyl)-5-trifluoromethylbenzoic acid is a fluorinated benzoic acid derivative that has garnered attention for its unique chemical properties and significant biological activities. This compound is characterized by the presence of both a fluorophenyl group and a trifluoromethyl group, which enhance its lipophilicity and metabolic stability, making it a valuable candidate in medicinal chemistry and drug development.

Chemical Structure and Properties

  • Molecular Formula : C12_{12}H8_{8}F4_{4}O2_2
  • Molecular Weight : Approximately 284.21 g/mol
  • Key Features :
    • Fluorophenyl Group : Enhances binding affinity.
    • Trifluoromethyl Group : Increases lipophilicity and stability.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that this compound acts as a fusion inhibitor of the influenza A virus, demonstrating an inhibition concentration (IC50_{50}) of 0.22 µM against the virus's membrane fusion process with host cell endosomes. The mechanism involves modulation of viral proteins or host cell receptors critical for infection.

Biological Activities

  • Antiviral Activity :
    • Influenza A Virus Inhibition : The compound effectively inhibits the fusion process necessary for viral entry into host cells, showcasing potential as an antiviral therapeutic agent.
  • Enzyme Inhibition :
    • The compound has been studied for its ability to inhibit various enzymes, although specific targets remain under investigation. Its structural similarity to other bioactive compounds suggests potential interactions with enzymes involved in metabolic pathways.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:

Compound NameMolecular FormulaUnique Features
3-Fluoro-5-(trifluoromethyl)benzoic acidC9_{9}H6_{6}F3_{3}O2_2Simpler structure; fewer aromatic substitutions
3-(4-Fluoro-2-hydroxyphenyl)-5-trifluoromethylbenzoic acidC12_{12}H9_{9}F4_{4}O3_3Contains a hydroxyl group, enhancing solubility
3-(4-Fluoro-3-methylphenyl)-5-trifluoromethylbenzoic acidC13_{13}H10_{10}F4_{4}O2_2Methyl substitution increases steric hindrance

The distinct combination of fluorine substituents in this compound provides enhanced lipophilicity and biological activity compared to these similar compounds, making it particularly valuable in drug discovery and development.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in various therapeutic areas:

  • Antiviral Research : A study demonstrated that derivatives of this compound could effectively inhibit the influenza virus at low concentrations, suggesting its utility in developing new antiviral agents.
  • Enzyme Interaction Studies : Ongoing research is focused on understanding how this compound interacts with specific enzymes, which may lead to the development of selective inhibitors for therapeutic use .

Properties

IUPAC Name

3-(4-fluorophenyl)-5-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F4O2/c15-12-3-1-8(2-4-12)9-5-10(13(19)20)7-11(6-9)14(16,17)18/h1-7H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXEMQUNYBDUJCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)C(F)(F)F)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80688749
Record name 4'-Fluoro-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80688749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262010-56-9
Record name 4'-Fluoro-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80688749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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